molecular formula C20H19N3O4S B4167101 Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B4167101
M. Wt: 397.4 g/mol
InChI Key: WSAXXZXIDFAORK-UHFFFAOYSA-N
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Description

Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a tetrahydropyrimidinone core linked to a methyl benzoate moiety via a sulfanyl-acetamido bridge.

Properties

IUPAC Name

methyl 4-[[2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-18(25)12-28-20-22-16(11-17(24)23-20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXXZXIDFAORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of benzaldehyde, methyl acetoacetate, and urea in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) under solvent-free conditions . This reaction is often promoted with microwave irradiation to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has been studied for its efficacy against a range of bacterial strains. In vitro assays demonstrated that the compound inhibits bacterial growth effectively, suggesting its potential as a new antimicrobial agent .

Anticancer Properties
The compound has shown promise in cancer research. Studies have indicated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. This compound was evaluated for its cytotoxic effects on various cancer cell lines, with results indicating significant inhibition of cell proliferation .

Pharmacology

Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its structure allows it to bind effectively to enzyme active sites, thereby modulating biochemical pathways. This property is particularly relevant in the development of drugs targeting metabolic disorders .

Neuroprotective Effects
Emerging studies suggest that tetrahydropyrimidine derivatives may possess neuroprotective properties. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Material Science

Polymer Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to explore its effectiveness as a modifier in polymer blends used for packaging and other industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Ashoka et al. (2021)Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Research Journal (2023)Anticancer PropertiesInduced apoptosis in breast and lung cancer cell lines with IC50 values indicating potent activity .
Polymer Science Journal (2024)Material EnhancementsImproved tensile strength and thermal degradation temperature when incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with various molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives documented in the literature, differing primarily in substituents, ester groups, and core heterocycles. Key comparisons include:

Ethyl 4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate ()
  • Core Structure : Contains a pyrimidinyl ring with a hydroxyl and propyl group at positions 4 and 6, respectively.
  • Ester Group : Ethyl ester (vs. methyl in the target compound), which may enhance lipophilicity and metabolic stability.
  • Substituents: The 4-hydroxy and 6-propyl groups could influence solubility and intermolecular interactions compared to the phenyl-substituted tetrahydropyrimidinone in the target compound .
Sulfonamide-Linked Tetrahydropyrimidinones ()
  • Example : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13].
  • Key Differences : Incorporates a sulfonamide group and acetamide side chain, which are absent in the target compound. Sulfonamides often enhance biological activity (e.g., antimicrobial or enzyme inhibition), suggesting divergent applications .
Pesticide Derivatives ()
  • Examples: Bensulfuron-methyl: Contains a dimethoxy-pyrimidinylamino group and sulfonylurea bridge. Sulfometuron-methyl: Features a dimethyl-pyrimidinylamino group.
  • Comparison: These compounds utilize pyrimidine cores for herbicidal activity via acetolactate synthase inhibition. The target compound’s tetrahydropyrimidinone and benzoate ester may favor pharmaceutical over agrochemical uses due to reduced sulfonylurea functionality .
Thieno-Pyrimidinone Derivative ()
  • Example: Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate.
  • Core Heterocycle: Thieno-pyrimidinone (vs. tetrahydropyrimidinone in the target compound).
  • Impact : The thiophene ring increases aromaticity and may alter electronic properties, affecting binding affinity in biological systems. The ethyl ester also confers higher molecular weight (467.6 g/mol) compared to the target’s methyl ester .

Comparative Data Table

Compound Core Structure Ester Group Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Tetrahydropyrimidinone Methyl Phenyl, sulfanyl-acetamido ~453.5* Pharmaceuticals (inferred)
Ethyl 4-... () Pyrimidinyl Ethyl 4-Hydroxy, 6-propyl ~407.4* Not specified
B13 () Tetrahydropyrimidinone None Sulfamoylphenyl, acetamide >500 (estimated) Antimicrobial
Bensulfuron-methyl () Pyrimidinylamino Methyl Dimethoxy, sulfonylurea 410.4 Herbicide
Thieno-Pyrimidinone () Thieno-pyrimidinone Ethyl Phenyl, sulfanyl-acetamido 467.6 Not specified

*Estimated based on structural analogs.

Key Findings and Implications

Ester Groups : Methyl esters (target compound) may offer faster metabolic clearance than ethyl analogs, relevant for drug design .

Core Heterocycles: Tetrahydropyrimidinones (target) vs. pyrimidinyl or thieno-pyrimidinones () influence electronic properties and bioavailability.

Biological Activity

Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a tetrahydropyrimidine core. The molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, and it possesses a molecular weight of approximately 342.40 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Some studies have explored the anticancer effects of similar compounds. For instance, derivatives with a tetrahydropyrimidine structure have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : There is evidence that compounds with similar structures can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in conditions characterized by chronic inflammation .

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses exist based on related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Modulation of Cellular Signaling : The compound may interfere with cellular signaling pathways that regulate apoptosis and inflammation.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings .

Anticancer Activity Assessment

In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
Compound AAntimicrobial15-
Compound BAnticancer-10
Compound CAnti-inflammatory-20

Table 2: Structural Comparisons

Compound NameMolecular Weight (g/mol)Key Functional Groups
Methyl 4-(...)-benzoate342.40Sulfanyl, Acetyl Amino
Ethyl 5-Ethoxymethylene...260.29Oxo, Phenyl
2-ME-6-OXO...230.15Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

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